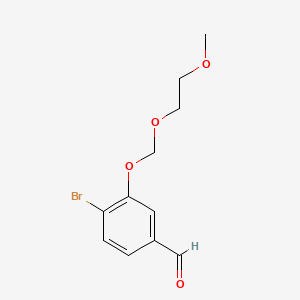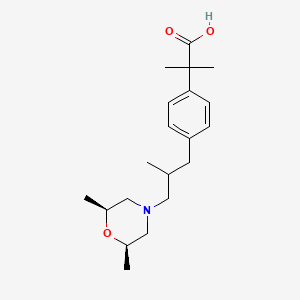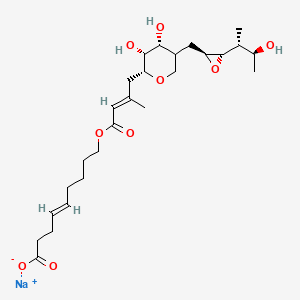
4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde (also known as 4-Bromo-3-MEMB) is a chemical compound that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 82-83°C and a boiling point of 230-231°C. 4-Bromo-3-MEMB is a member of the benzaldehyde family, which are organic compounds containing a benzene ring and an aldehyde group. This compound has been used in a variety of research applications due to its unique properties, including its low toxicity and its ability to act as a catalyst for several reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-MEMB has been used in a variety of scientific research applications due to its unique properties. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals. It has also been used in the synthesis of certain polymers and as a catalyst for several reactions. Additionally, 4-Bromo-3-MEMB has been used in the synthesis of several dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-MEMB is not fully understood. However, it is believed that it acts as a catalyst in several reactions due to its ability to form stable complexes with transition metal ions. Additionally, 4-Bromo-3-MEMB is able to act as a nucleophile, which allows it to react with other molecules.
Biochemical and Physiological Effects
4-Bromo-3-MEMB has been found to be non-toxic in animal studies. Additionally, it has been found to be non-irritating to the skin and eyes. However, it is important to note that 4-Bromo-3-MEMB should not be ingested or inhaled, as it can cause irritation to the respiratory tract.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-3-MEMB has several advantages when used in laboratory experiments. It is a low-toxicity compound, making it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound, as it can be used as a catalyst or intermediate in a variety of reactions. However, it is important to note that 4-Bromo-3-MEMB is not very stable, and it can degrade over time if not stored properly.
Zukünftige Richtungen
There are a number of potential future directions for 4-Bromo-3-MEMB. It could be used in the synthesis of more complex compounds, such as pharmaceuticals or polymers. Additionally, it could be used as a catalyst in more complex reactions, such as the synthesis of dyes or pigments. Additionally, it could be used in the synthesis of other benzaldehyde-based compounds. Finally, it could be used to study the mechanism of action of other compounds, as it has been found to be non-toxic and non-irritating.
Synthesemethoden
4-Bromo-3-MEMB can be synthesized through a variety of methods. One method involves the reaction of 4-bromo-3-methoxybenzaldehyde with 2-methoxyethanol in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction produces the desired compound in a yield of approximately 80%. Other methods of synthesis involve the use of different reagents and catalysts, such as pyridine or piperidine.
Eigenschaften
IUPAC Name |
4-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-4-5-15-8-16-11-6-9(7-13)2-3-10(11)12/h2-3,6-7H,4-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUSNFWGEPAEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC(=C1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxybenzaldehyde 3-O-(2-Methoxyethoxymethyl) Ether | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584445.png)


![4-Hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one](/img/structure/B584450.png)


![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)
![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)
![4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine](/img/structure/B584462.png)